molecular formula C30H26O8 B1198592 Peroxisomicine A2 CAS No. 156768-16-0

Peroxisomicine A2

Cat. No. B1198592
M. Wt: 514.5 g/mol
InChI Key: FBPZAGOTWAVQJH-XZWHSSHBSA-N
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Description

Peroxisomicine A2 is a natural product isolated from the fermentation broth of Streptomyces sp. The compound belongs to the class of angucycline antibiotics and has been found to exhibit potent antimicrobial activity against various bacterial strains. Peroxisomicine A2 has also been studied for its potential therapeutic applications in cancer and inflammation.

Scientific Research Applications

  • Peroxisomicines A1 and A2 are known for their cytotoxic properties against several tumor cell lines, with significant cytotoxicity observed against hepatoma cell lines (Galindo & Waksman, 2001).

  • The absolute configuration of peroxisomicine A2, established through a five-step degradative process, contributes to its potential as an antineoplastic agent due to its interaction with topoisomerase II targeted anticancer cells (Pérez et al., 2004).

  • Analytical methods developed for the quantification of peroxisomicines and isoperoxisomicines aid in the precise measurement of these compounds in various preparations, contributing to the field of pharmaceutical chemistry (Osorio-Pérez et al., 2003).

  • Studies on the binding interactions of peroxisomicine A1 with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) provide insights into its mechanism of action as an antineoplastic agent, highlighting the potential of peroxisomicine A2 in similar interactions (Caballero-Quintero et al., 2001).

  • The creation of synthetic derivatives from peroxisomicine A1 and the exploration of their biological activity further extend the potential applications of peroxisomicine A2 in cancer therapy (Ramírez-Durón et al., 2002).

  • The interaction of peroxisomicine A1 with DNA topoisomerases and its subsequent induction of apoptotic cell death in leukemia cells suggest a role for peroxisomicine A2 in similar mechanisms (Lansiaux et al., 2001).

  • The effects of peroxisomicine on catalase activity in albino mice, which contrasts with in vitro findings, indicate that in vivo conditions may offer protection against the inhibitory effects of this compound (Moreno-Sepúlveda et al., 1997).

properties

IUPAC Name

(3S)-3,8,9-trihydroxy-3-methyl-7-[(2R)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPZAGOTWAVQJH-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166125
Record name Peroxisomicine a2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peroxisomicine A2

CAS RN

156768-16-0
Record name Peroxisomicine a2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156768160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxisomicine a2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEROXISOMICINE A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSH25U3R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
R Salazar-Aranda… - FEMS microbiology …, 1998 - academic.oup.com
… B: In the presence of 2 μg ml−1 peroxisomicine A2 after 30 min of incubation. Interruptions of the peroxisomal membrane were observed (arrow). C: Supplemented with 2 μg ml−1 T 544 …
Number of citations: 8 academic.oup.com
FJ Martínez, RR Durón, NW de Torres… - Toxicology letters, 1997 - Elsevier
Dimeric anthracenones obtained from the genus Karwinskia (Rhamnaceae) are characteristic compounds isolated from the plants of this species. Previous toxicity studies demonstrated …
Number of citations: 13 www.sciencedirect.com
A Pérez, R Ramírez-Durón, A Piñeyro-López… - Tetrahedron, 2004 - Elsevier
… of peroxisomicine A1 and its epimer, peroxisomicine A2, was established by means of a five-step … A1 resulted to be the P,3S,3′S-isomer and peroxisomicine A2 the P,3R,3′S-isomer. …
Number of citations: 9 www.sciencedirect.com
M Moreno-Sepúlveda, R Vargas-Zapata… - Planta …, 1995 - thieme-connect.com
… Peroxisomicine A1 and peroxisomicine A2 caused the highest degree of inhibition (IC50 = 3.34 and 3.64 uM, respectively). …
Number of citations: 23 www.thieme-connect.com
ML Salazar, A Piñeyro, N Waksman - Journal of liquid …, 1996 - Taylor & Francis
… We tried to use an internal standard, and for that purpose we thought that Peroxisomicine A2 was a good option, but the recovery was substantially less when we used this compound; …
Number of citations: 30 www.tandfonline.com
MLL Salazar, PLL De Alba, AP López… - Journal of liquid …, 2002 - Taylor & Francis
… For that purpose, peroxisomicine A2 was selected, as it has the requirements for being used as an internal standard, namely: similar response to the detector than the compounds under …
Number of citations: 5 www.tandfonline.com
G Jaramillo-Rangel, ML Chávez-Briones… - Molecules, 2020 - mdpi.com
… parvifolia a stereoisomer which gave the same effect in the CD curve and was named peroxisomicine A2 (PA2). Through X-ray analysis, relative stereochemistry of PA1 and PA2 was …
Number of citations: 4 www.mdpi.com
M Ortega-Martínez - Molecules, 2020 - pdfs.semanticscholar.org
… parvifolia a stereoisomer which gave the same effect in the CD curve and was named peroxisomicine A2 (PA2). Through X-ray analysis, relative stereochemistry of PA1 and PA2 was …
Number of citations: 2 pdfs.semanticscholar.org
A Pineyro-Lopez, N Waksman - Studies in natural products chemistry, 2000 - Elsevier
… The pattern of lesions obtained with peroxisomicine A2 showed less damage in both liver … mice also resulted three times lower with peroxisomicine A2 than with peroxisomicine A1, both …
Number of citations: 24 www.sciencedirect.com
A Osorio-Pérez, M Salazar-Cavazos… - … of Chromatography B, 2003 - Elsevier
Peroxisomicine A1 is a potential antineoplastic substance extracted from plants of the genus Karwinskia. An RP-HPLC–DAD method was developed and validated for the separation …
Number of citations: 6 www.sciencedirect.com

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